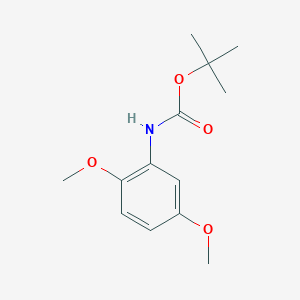
1-(2-(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)-3-(3,4-dimethoxybenzyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)-3-(3,4-dimethoxybenzyl)urea is an intriguing organic compound with distinct structural attributes and promising potential across various fields of research and application. This compound features a cyclopropyl group, a trifluoromethyl group, and a urea linkage, which collectively contribute to its unique chemical properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)-3-(3,4-dimethoxybenzyl)urea typically involves multiple steps, including:
Formation of Pyrazole Core: : Starting from a suitable cyclopropyl and trifluoromethyl precursor, the pyrazole ring is constructed through a cyclization reaction.
Introduction of Ethyl Linker: : The pyrazole intermediate is then alkylated with an ethyl halide under basic conditions.
Attachment of Dimethoxybenzyl Group: : The resulting intermediate undergoes a nucleophilic substitution with 3,4-dimethoxybenzyl chloride.
Formation of Urea Linkage: : Finally, the urea moiety is introduced through a condensation reaction with a suitable isocyanate or by treating with phosgene and ammonia.
Industrial Production Methods
On an industrial scale, the production may employ similar routes, though optimized for yield, cost, and environmental considerations. Catalysts, solvent systems, and purification techniques are fine-tuned to enhance efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
1-(2-(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)-3-(3,4-dimethoxybenzyl)urea undergoes various reactions, including:
Oxidation: : The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: : The urea linkage can be reduced under specific conditions to form corresponding amines.
Substitution: : The pyrazole ring and methoxybenzyl group can undergo electrophilic or nucleophilic substitutions.
Common Reagents and Conditions
Oxidation: : Using reagents like potassium permanganate or chromium trioxide.
Reduction: : Employing reducing agents like lithium aluminum hydride or catalytic hydrogenation.
Substitution: : Utilizing halogenating agents, acids, or bases depending on the desired substitution.
Major Products Formed
Oxidation Products: : Carboxylic acids, aldehydes.
Reduction Products: : Amines.
Substitution Products: : Halogenated derivatives, substituted pyrazoles.
Applications De Recherche Scientifique
1-(2-(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)-3-(3,4-dimethoxybenzyl)urea has significant applications across various fields:
Chemistry: : Studied for its unique reactivity and potential as a synthetic intermediate.
Biology: : Investigated for its interactions with biological molecules and potential bioactivity.
Medicine: : Explored for its pharmacological properties and potential therapeutic applications.
Industry: : Considered for use in manufacturing specialized materials or as a chemical probe.
Mécanisme D'action
The mechanism by which 1-(2-(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)-3-(3,4-dimethoxybenzyl)urea exerts its effects involves interaction with molecular targets such as enzymes, receptors, or other proteins. The trifluoromethyl group and pyrazole ring are critical in modulating its binding affinity and specificity. The compound may inhibit or activate certain pathways, leading to desired biological outcomes.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(2-(5-cyclopropyl-3-methyl-1H-pyrazol-1-yl)ethyl)-3-(3,4-dimethoxybenzyl)urea: : Lacks the trifluoromethyl group, affecting its reactivity and bioactivity.
1-(2-(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)-3-(3,4-dimethoxyphenyl)urea: : Lacks the benzyl group, influencing its binding characteristics.
Uniqueness
1-(2-(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)-3-(3,4-dimethoxybenzyl)urea is unique due to its combined structural motifs, leading to distinct reactivity patterns and potential bioactivity profiles. The trifluoromethyl group enhances lipophilicity and metabolic stability, making it a valuable candidate for further research and application.
Hope you enjoyed the deep dive
Propriétés
IUPAC Name |
1-[2-[5-cyclopropyl-3-(trifluoromethyl)pyrazol-1-yl]ethyl]-3-[(3,4-dimethoxyphenyl)methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23F3N4O3/c1-28-15-6-3-12(9-16(15)29-2)11-24-18(27)23-7-8-26-14(13-4-5-13)10-17(25-26)19(20,21)22/h3,6,9-10,13H,4-5,7-8,11H2,1-2H3,(H2,23,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XETZHDVBDSCGTO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CNC(=O)NCCN2C(=CC(=N2)C(F)(F)F)C3CC3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23F3N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[(3,4-Dichlorophenyl)sulfonyl]proline](/img/structure/B2884327.png)
![9-(1,1-dioxidotetrahydrothiophen-3-yl)-3-(2-methoxyphenoxy)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2884328.png)
![1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4-(phenylamino)piperidine-4-carboxylic acid](/img/structure/B2884329.png)
![2-(naphthalen-1-yl)-N-[2-(1,2,3,4-tetrahydroisoquinolin-2-yl)-2-(thiophen-3-yl)ethyl]acetamide](/img/structure/B2884333.png)




![N-{[1-(6-cyclopropylpyrimidin-4-yl)piperidin-4-yl]methyl}-N-methyl-4-(trifluoromethyl)pyridin-2-amine](/img/structure/B2884342.png)
![2,3-dimethoxy-N-(2-(5-(3-nitrobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2884344.png)


